molecular formula C18H17N3O3S2 B3529442 4-({4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine

4-({4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine

Cat. No. B3529442
M. Wt: 387.5 g/mol
InChI Key: SIUNNPDZIMVPSN-UHFFFAOYSA-N
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Description

The compound “4-({4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Attached to this morpholine ring is a sulfonyl group, which is connected to a phenyl ring. This phenyl ring is further substituted with a thiazolyl group, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazolyl group is also substituted with a pyridinyl group, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its various functional groups, including the morpholine ring, the sulfonyl group, the phenyl ring, the thiazolyl group, and the pyridinyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound’s molecular weight is 228.27 .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, and its potential biological activities. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

4-[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-26(23,21-8-10-24-11-9-21)16-5-3-14(4-6-16)17-13-25-18(20-17)15-2-1-7-19-12-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNNPDZIMVPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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